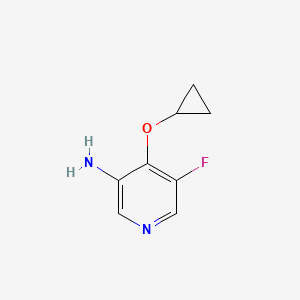
4-Cyclopropoxy-5-fluoropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-fluoropyridin-3-amine is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine in the aromatic ring often results in reduced basicity and reactivity compared to their chlorinated and brominated analogues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 4-Cyclopropoxy-5-fluoropyridin-3-amine, typically involves nucleophilic substitution reactions. One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate . The reaction conditions are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of fluorinated pyridines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of these compounds. The availability of high-quality fluorinating reagents and reliable fluorination technology has significantly accelerated the development of industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-fluoropyridin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, palladium on carbon (Pd/C), and ammonium formate. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while cyclization can result in the formation of fused heterocyclic compounds .
Scientific Research Applications
4-Cyclopropoxy-5-fluoropyridin-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
Agrochemicals: The compound is employed in the development of new agricultural products with improved physical, biological, and environmental properties.
Radiobiology: Fluorinated pyridines, including this compound, are used in the synthesis of imaging agents for local radiotherapy of cancer.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-fluoropyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This compound can inhibit or activate various biological processes, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Cyclopropoxy-5-fluoropyridin-3-amine include:
- 3-Amino-5-fluoropyridine
- 2,4,6-Trifluoropyridine
- 4-Chloro-3-fluoropyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the cyclopropoxy and fluorine substituents. This combination imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9FN2O |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-fluoropyridin-3-amine |
InChI |
InChI=1S/C8H9FN2O/c9-6-3-11-4-7(10)8(6)12-5-1-2-5/h3-5H,1-2,10H2 |
InChI Key |
OTOZOYDLAZLTBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


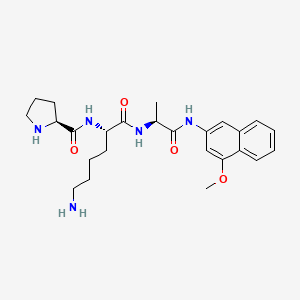
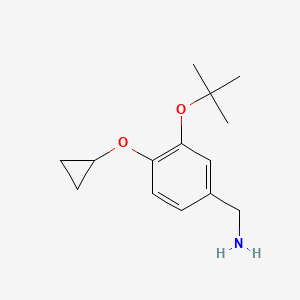
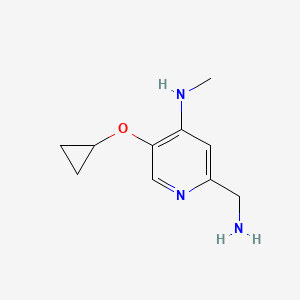

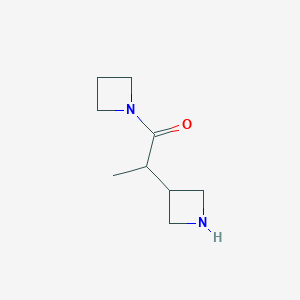
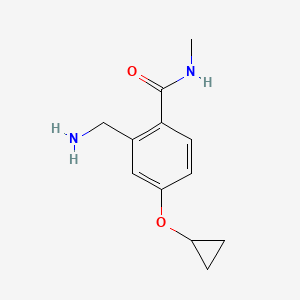
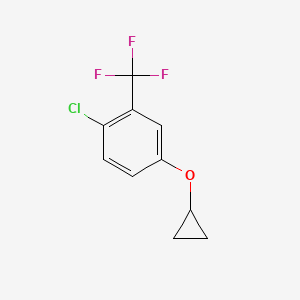
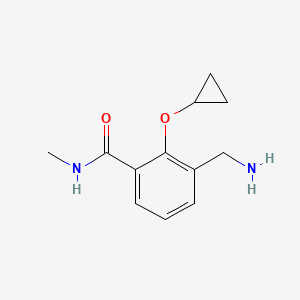
![(2E)-N-{[2-(cyclopropylcarbonyl)hydrazinyl]carbonothioyl}-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14811842.png)

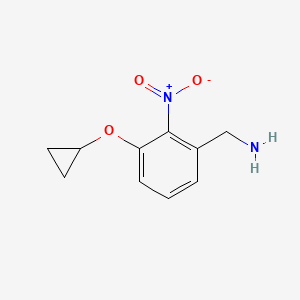
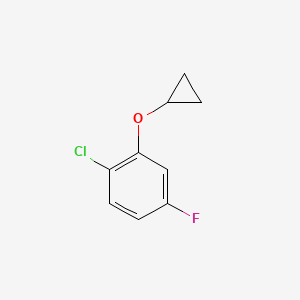

![1-[1-(2-Hydroxy-phenyl)-ethylideneamino]-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile](/img/structure/B14811882.png)
